molecular formula C22H30O2 B1679184 Promegestone CAS No. 34184-77-5

Promegestone

Cat. No. B1679184
CAS RN: 34184-77-5
M. Wt: 326.5 g/mol
InChI Key: QFFCYTLOTYIJMR-XMGTWHOFSA-N
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Description

Promegestone, also known as R 5020, is a potent progestin that is devoid of androgenic side-effects and has marked anti-estrogenic activity . It is an AChR noncompetitive antagonist that may alter AChR function by interactions at the lipid-protein interface . Promegestone is used in the treatment of gynecological disorders due to luteal insufficiency .


Physical And Chemical Properties Analysis

Promegestone has a molecular weight of 326.472 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 486.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.1±0.4 cm3 .

Mechanism of Action

Target of Action

Promegestone, a synthetic progestogen, primarily targets the progesterone receptors in various tissues . These receptors play a crucial role in several biological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Promegestone exerts its effects by binding to progesterone receptors in target tissues such as the uterus, mammary glands, and the brain . Upon binding, it activates these receptors, which in turn modulate the expression of specific genes . This interaction leads to changes in cellular function and gene expression, mimicking the effects of the natural hormone progesterone .

Biochemical Pathways

It is also known to have weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity .

Pharmacokinetics

Promegestone is administered orally . It is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone . The elimination half-life of trimegestone, the major active metabolite of promegestone, is between 13.8 and 15.6 hours

Result of Action

The molecular and cellular effects of Promegestone’s action are primarily related to its progestogenic activity. It mimics the effects of the natural hormone progesterone, influencing various reproductive processes . It has about 200% of the affinity of progesterone for the progesterone receptor . The endometrial transformation dosage of promegestone is 10 mg per cycle and its ovulation-inhibiting dosage is 0.5 mg/day .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Promegestone. For instance, a study found that Promegestone prevented systemic bacterial-endotoxin-induced preterm labor in mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation . . This suggests that inflammatory conditions could potentially influence the action and efficacy of Promegestone.

Safety and Hazards

Promegestone may cause genetic defects (Hazard statement: H340) . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Promegestone .

Future Directions

Promegestone, a selective progesterone receptor modulator, has been studied for its potential to delay term labor and prevent preterm labor in mice . It was found to completely suppress term parturition and systemic bacterial-endotoxin-induced preterm birth in mice . This suggests that such selective progesterone receptor modulators may represent a potential therapeutic approach to the prevention of preterm labor in women at high risk of preterm birth .

properties

IUPAC Name

(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFCYTLOTYIJMR-XMGTWHOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036510
Record name Promegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promegestone

CAS RN

34184-77-5
Record name Promegestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34184-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Promegestone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13602
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Record name Promegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17alpha-methyl-17-propionylestra-4,9-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PROMEGESTONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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